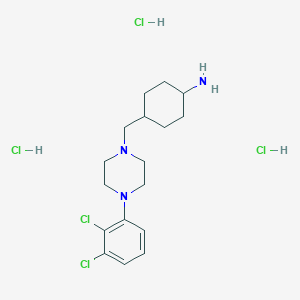
(1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine trihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexanamine core substituted with a piperazine ring and a dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine trihydrochloride typically involves multiple steps. The process begins with the preparation of the cyclohexanamine core, followed by the introduction of the piperazine ring and the dichlorophenyl group. The final step involves the formation of the trihydrochloride salt.
Cyclohexanamine Core Preparation: The cyclohexanamine core can be synthesized through the hydrogenation of cyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Piperazine Ring Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction between the cyclohexanamine and piperazine, typically in the presence of a base such as sodium hydroxide (NaOH).
Dichlorophenyl Group Addition: The dichlorophenyl group is added via a Friedel-Crafts alkylation reaction using 2,3-dichlorobenzyl chloride and an aluminum chloride (AlCl3) catalyst.
Formation of Trihydrochloride Salt: The final compound is converted to its trihydrochloride form by treating it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented at each step to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the dichlorophenyl group using reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF), NaOCH3 in methanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, ethers.
Scientific Research Applications
(1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine trihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine dihydrochloride
- (1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine monohydrochloride
- (1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine hydrochloride
Uniqueness
The trihydrochloride form of the compound is unique due to its specific salt form, which can influence its solubility, stability, and bioavailability. This makes it distinct from other similar compounds that may exist in different salt forms or have slight variations in their chemical structure.
Properties
Molecular Formula |
C17H28Cl5N3 |
|---|---|
Molecular Weight |
451.7 g/mol |
IUPAC Name |
4-[[4-(2,3-dichlorophenyl)piperazin-1-yl]methyl]cyclohexan-1-amine;trihydrochloride |
InChI |
InChI=1S/C17H25Cl2N3.3ClH/c18-15-2-1-3-16(17(15)19)22-10-8-21(9-11-22)12-13-4-6-14(20)7-5-13;;;/h1-3,13-14H,4-12,20H2;3*1H |
InChI Key |
NDGFVKPNORJACD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















